3-Ethyl-1-((4-methoxyphenyl)sulfonyl)-1H-indole-2-carbaldehyde
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Overview
Description
3-Ethyl-1-((4-methoxyphenyl)sulfonyl)-1H-indole-2-carbaldehyde is a complex organic compound that belongs to the indole family Indoles are heterocyclic compounds that are widely studied due to their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-((4-methoxyphenyl)sulfonyl)-1H-indole-2-carbaldehyde typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the ethyl group, the methoxyphenylsulfonyl group, and finally the carbaldehyde group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitutions and functionalizations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-((4-methoxyphenyl)sulfonyl)-1H-indole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Ethyl-1-((4-methoxyphenyl)sulfonyl)-1H-indole-2-carboxylic acid.
Reduction: 3-Ethyl-1-((4-methoxyphenyl)sulfonyl)-1H-indole-2-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Ethyl-1-((4-methoxyphenyl)sulfonyl)-1H-indole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-((4-methoxyphenyl)sulfonyl)-1H-indole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-1H-indole-2-carbaldehyde: Lacks the methoxyphenylsulfonyl group.
1-((4-Methoxyphenyl)sulfonyl)-1H-indole-2-carbaldehyde: Lacks the ethyl group.
3-Ethyl-1H-indole-2-carboxylic acid: Contains a carboxylic acid group instead of a carbaldehyde group.
Uniqueness
3-Ethyl-1-((4-methoxyphenyl)sulfonyl)-1H-indole-2-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
88939-67-7 |
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Molecular Formula |
C18H17NO4S |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
3-ethyl-1-(4-methoxyphenyl)sulfonylindole-2-carbaldehyde |
InChI |
InChI=1S/C18H17NO4S/c1-3-15-16-6-4-5-7-17(16)19(18(15)12-20)24(21,22)14-10-8-13(23-2)9-11-14/h4-12H,3H2,1-2H3 |
InChI Key |
WGCAJUWJPYXBOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)OC)C=O |
Origin of Product |
United States |
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